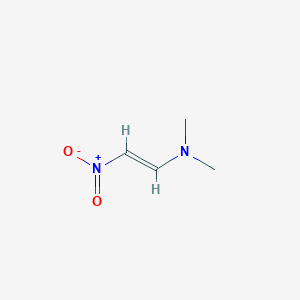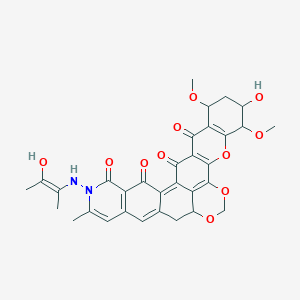
Actinoplanone G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinoplanone G is a natural product that belongs to the actinomycete family. It is a secondary metabolite that has been isolated from the fermentation broth of Actinoplanes sp. SE50/110. Actinoplanone G has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. We will also explore the advantages and limitations of using actinoplanone G in lab experiments and list possible future directions for research.
Wirkmechanismus
The mechanism of action of actinoplanone G is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cell.
Biochemische Und Physiologische Effekte
Actinoplanone G has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process. It has also been shown to inhibit cell proliferation and induce cell cycle arrest. In addition, actinoplanone G has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of actinoplanone G in lab experiments has several advantages. It is a natural product that has been shown to have a wide range of biological activities. It is also relatively easy to synthesize and purify. However, there are also some limitations to using actinoplanone G in lab experiments. It is a complex compound that is difficult to work with, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on actinoplanone G. One possible direction is to further investigate its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes involved in nucleic acid biosynthesis. Another possible direction is to investigate the potential use of actinoplanone G as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Finally, further research could also be done to explore the potential use of actinoplanone G as a natural pesticide or herbicide.
Conclusion:
Actinoplanone G is a natural product that has been shown to have a wide range of biological activities. Its synthesis is a complex process that involves several steps, and its mechanism of action is not fully understood. However, it has been shown to have antimicrobial, antitumor, and antiviral properties, and it has several biochemical and physiological effects. The use of actinoplanone G in lab experiments has several advantages, but there are also some limitations. Possible future directions for research include investigating its mechanism of action, exploring its potential use as a therapeutic agent, and exploring its potential use as a natural pesticide or herbicide.
Synthesemethoden
The synthesis of actinoplanone G is a complex process that involves several steps. The first step is the isolation of the actinoplanone G-producing strain. This is followed by the cultivation of the strain in a suitable medium. The actinoplanone G is then extracted from the fermentation broth using various extraction methods. The extracted compound is then purified using chromatographic techniques such as HPLC.
Wissenschaftliche Forschungsanwendungen
Actinoplanone G has been extensively studied for its biological activities. It has been shown to have antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, actinoplanone G has been shown to have antiviral activity against the influenza virus.
Eigenschaften
CAS-Nummer |
116200-82-9 |
|---|---|
Produktname |
Actinoplanone G |
Molekularformel |
C32H30N2O11 |
Molekulargewicht |
618.6 g/mol |
IUPAC-Name |
3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C32H30N2O11/c1-11-6-14-7-15-8-18-21-23(19(15)25(37)20(14)32(40)34(11)33-12(2)13(3)35)27(39)24-26(38)22-17(41-4)9-16(36)28(42-5)30(22)45-31(24)29(21)44-10-43-18/h6-7,16-18,28,36-37,39H,8-10H2,1-5H3/b33-12+ |
InChI-Schlüssel |
WGPBBJROUQQTBF-SEYXRHQNSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N=C(C)C(=O)C)O |
Kanonische SMILES |
CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C |
Synonyme |
Actinoplanone G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



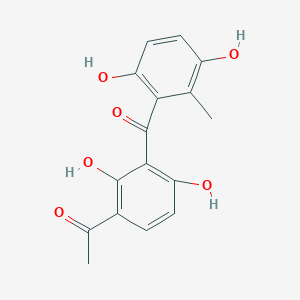
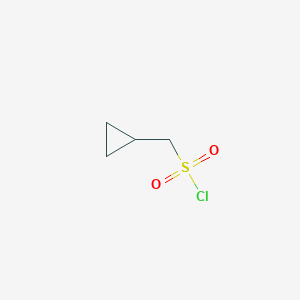
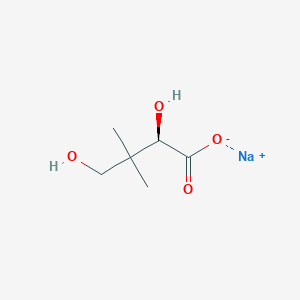
![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
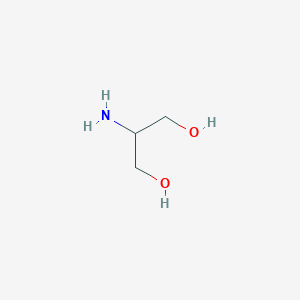

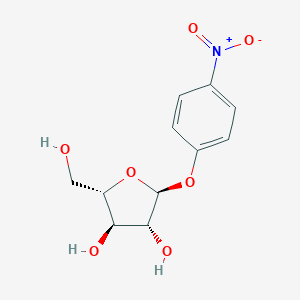
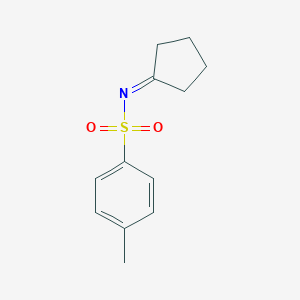
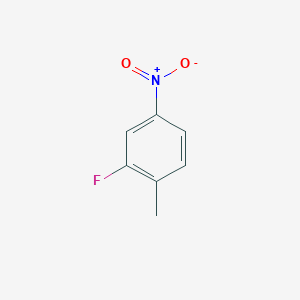
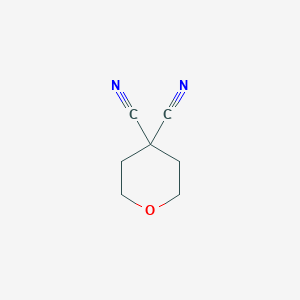
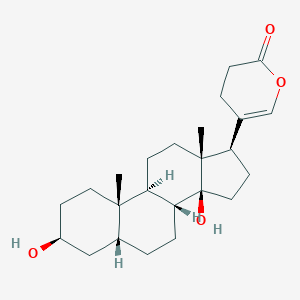
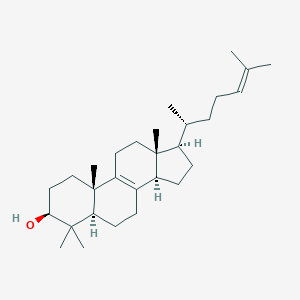
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
